molecular formula C15H13NO5 B8631814 4-(4-Nitrobenzyloxy)phenylacetic acid

4-(4-Nitrobenzyloxy)phenylacetic acid

Cat. No. B8631814
M. Wt: 287.27 g/mol
InChI Key: NPLVANZRASLCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrobenzyloxy)phenylacetic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Nitrobenzyloxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrobenzyloxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Nitrobenzyloxy)phenylacetic acid

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C15H13NO5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18)

InChI Key

NPLVANZRASLCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 3.15 g (10.0 mmol) of ethyl 4-(4-nitrobenzyloxy)phenylacetate were dissolved in a mixed solvent of 50 ml of methanol and 50 ml of 1,4-dioxane, 70 ml of a 1 N aqueous solution of sodium hydroxide were added, and the resultant mixture was stirred at room temperature for 2 hours. After completion of the reaction, the reaction mixture was acidified with diluted hydrochloric acid and extracted with chloroform. The resultant extract was then dried over anhydrous sodium sulfate. After distilling off chloroform under reduced pressure, deposited crystals were ground with ether, thereby obtaining 2.64 g (yield: 92.0%) of the intended compound as crystals.
Name
ethyl 4-(4-nitrobenzyloxy)phenylacetate
Quantity
3.15 g
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reactant
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50 mL
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solvent
Reaction Step One
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50 mL
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solvent
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aqueous solution
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[Compound]
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resultant mixture
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Yield
92%

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